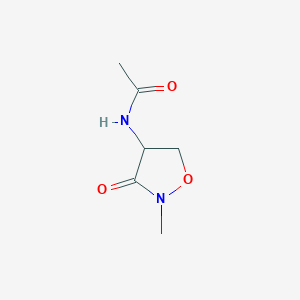
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide, also known as MOA, is a chemical compound that has been widely studied for its potential applications in scientific research. MOA is a synthetic compound that has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide works by inhibiting the activity of the enzyme peptidyl transferase, which is responsible for catalyzing the formation of peptide bonds between amino acids during protein synthesis. By inhibiting this enzyme, N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide prevents the formation of new proteins, which can have a range of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been found to have a range of biochemical and physiological effects, including the inhibition of protein synthesis, the inhibition of RNA transcription, and the inhibition of enzyme activity. N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide is its ability to inhibit the formation of peptide bonds between amino acids, making it a valuable tool for the study of protein synthesis. However, N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide can also have toxic effects on cells, making it important to use caution when working with this compound in the lab.
Direcciones Futuras
There are several potential future directions for the study of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide. One area of research could be the development of new drugs based on the biochemical and physiological effects of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide. Another area of research could be the study of the toxic effects of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide on cells, in order to better understand how this compound affects cellular function. Finally, researchers could also explore the potential use of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide in the treatment of diseases such as cancer and inflammation.
Métodos De Síntesis
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide is synthesized through a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2-methyl-2-nitropropane-1,3-diol with acetic anhydride, which produces 2-acetoxy-2-methylpropane-1,3-diol. This compound is then reacted with phosgene to produce 2-acetoxy-2-methylpropanoyl chloride. Finally, this compound is reacted with glycine to produce N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been used in a wide range of scientific research applications, including the study of protein synthesis, enzyme activity, and RNA transcription. N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been found to be particularly useful in the study of protein synthesis, as it has been shown to inhibit the formation of peptide bonds between amino acids.
Propiedades
Número CAS |
14617-48-2 |
|---|---|
Nombre del producto |
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide |
Fórmula molecular |
C6H10N2O3 |
Peso molecular |
158.16 g/mol |
Nombre IUPAC |
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)7-5-3-11-8(2)6(5)10/h5H,3H2,1-2H3,(H,7,9) |
Clave InChI |
KBIHQOBZGBMUEF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CON(C1=O)C |
SMILES canónico |
CC(=O)NC1CON(C1=O)C |
Sinónimos |
N-(2-Methyl-3-oxoisoxazolidin-4-yl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)






![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)


